Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride is a chemical compound that belongs to a class of molecules known for their potential pharmacological applications. This compound features a piperidine ring, a pyrazine moiety, and an amine functional group, making it a subject of interest in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, which is crucial for biological activity.
The synthesis of Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride has been documented in various studies focusing on pyrazine derivatives and their biological activities. These compounds are often synthesized through multi-step organic reactions involving starting materials like pyrazin-2-amine and piperidine derivatives.
This compound can be classified as:
The synthesis of Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride typically involves several steps:
The reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and High Performance Liquid Chromatography (HPLC) to ensure purity and yield. For example, the reaction mixture may be subjected to purification methods such as flash chromatography to isolate the desired compound.
Key molecular data includes:
Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride can participate in various chemical reactions due to its functional groups:
Reactions are often carried out under controlled conditions (temperature, solvent choice) to optimize yield and selectivity. For example, the use of solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) can significantly affect reaction kinetics and outcomes.
The mechanism of action for Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes in the central nervous system or other pathways relevant to its pharmacological effects.
Research has indicated that similar compounds may exhibit activity against various biological targets, potentially leading to therapeutic effects in conditions such as anxiety or depression.
Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride generally exhibits:
Key chemical properties include:
Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride has potential applications in:
Piperidine-pyrazine hybrids represent an emerging privileged scaffold in medicinal chemistry, exemplified by Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (Molecular Formula: C₁₀H₁₇ClN₄; PubChem CID: 45787020). This compound features a pyrazine ring linked via a methylene bridge to the 3-position of a piperidine ring, with the hydrochloride salt enhancing solubility and bioavailability. The pyrazine moiety provides a planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding, while the piperidine contributes a basic nitrogen atom (pKa ~10.5) for salt formation and ionic interactions with biological targets [2] [10].
Structurally, the methylene linker (-CH₂-) confers conformational flexibility, allowing the piperidine ring to adopt orientations essential for target engagement. This design is evolutionarily distinct from rigid fused-ring systems, enabling adaptation to diverse binding pockets. Hybrids derived from this scaffold demonstrate activity across therapeutic areas, including:
Table 1: Key Molecular Descriptors of Piperidin-3-ylmethyl-pyrazin-2-yl-amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇ClN₄ |
Molecular Weight | 228.72 g/mol |
IUPAC Name | 1-(Pyrazin-2-ylmethyl)piperidin-3-amine hydrochloride |
Hydrogen Bond Donors | 2 (amine group + HCl) |
Hydrogen Bond Acceptors | 4 (pyrazine N, amine, HCl) |
Canonical SMILES | C1CC(CN(C1)CC2=NC=CN=C2)N.Cl |
Topological Polar Surface Area | 50.2 Ų |
Synthetic routes typically involve reductive amination between N-Boc-piperidinone and pyrazin-2-ylmethanamine, followed by deprotection and salt formation. Alternatively, direct nucleophilic displacement of activated pyrazine derivatives with 3-aminopiperidine yields analogs like (3-amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride (EVT-1789636; CAS 1185316-35-1), demonstrating scaffold versatility through ketone linker variations [10].
Piperidine and piperazine rings exhibit distinct pharmacological profiles despite structural similarities. Piperidine’s saturated ring system (pKa ~11.1) provides stronger basicity than piperazine (pKa1 9.8; pKa2 5.6), significantly impacting receptor affinity and selectivity. Critical findings:
Table 2: Pharmacological Comparison of Piperidine vs. Piperazine Analogues
Parameter | Piperidine-Based Ligand | Piperazine-Based Ligand |
---|---|---|
σ1R Ki (nM) | 3.64 | 1531 |
H3R Ki (nM) | 7.70 | 3.17 |
σ2R/σ1R Selectivity | 6.2 | 0.1 |
LogD (pH 7.4) | 1.8 ± 0.2 | 0.9 ± 0.3 |
Bioactive Conformation Energy (kcal/mol) | -9.2 | -6.7 |
The structural basis for this differentiation lies in pharmacophore alignment:
Molecular Docking Insight: "Replacement of piperazine with piperidine in dual H3/σ1 ligands dramatically enhances σ1R affinity (ΔG = -3.2 kcal/mol) due to improved van der Waals contacts with Tyr103, Trp164, and Leu186" [4].
The -CH₂- linker in piperidin-3-ylmethyl derivatives introduces critical torsional flexibility, enabling adaptive binding to diverse targets. Conformational landscapes are characterized by three key torsion angles:
X-ray crystallography of related compounds reveals two predominant bioactive conformers:
Molecular dynamics simulations (50 ns) demonstrate that:
Synthetic Control Strategies:Conformational flexibility is modulated via:
Table 3: Synthetic Routes to Piperidin-3-ylmethyl-pyrazin-2-amine Derivatives
Step | Reaction | Conditions | Yield | Key Feature |
---|---|---|---|---|
1 | Reductive Amination | NaBH₃CN, MeOH, 0°C→RT, 12h | 78% | Chemoselective N-alkylation |
2 | Boc Deprotection | 4M HCl/dioxane, RT, 2h | 95% | Salt formation in situ |
3 | Acylation (ketone variants) | Pyrazine-2-carbonyl chloride, Et₃N, DCM, -15°C | 63% | Amide bond formation |
4 | Crystallization | EtOAc/hexane gradient cooling | 88% | Chirality preservation |
The bioactive conformation is further influenced by protonation states:
Structural Insight: "The methylene linker's gauche conformation reduces the Namine...Npyrazine distance to 4.8 Å, matching the σ1R hydrogen-bonding acceptor triad geometry" [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0